1-Ethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Ethyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its derivatives has been a subject of interest in recent years. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 1-Ethyl-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring bound to an ethyl group and a carboxylic acid group . The InChI code for this compound is 1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10) .Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions. For instance, it can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . It can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
1-Ethyl-1H-pyrazole-5-carboxylic acid is a solid substance with a melting point of 132-145 °C .Scientific Research Applications
Improved Synthesis Techniques
- Enhanced Synthesis Methods: The synthesis of 1H-pyrazole-4-carboxylic acid, closely related to 1-Ethyl-1H-pyrazole-5-carboxylic acid, has been improved through various chemical reactions, leading to higher yields (97.1% compared to 70%) (Dong, 2011).
Chemical Structure and Properties
- Structural and Spectral Analysis: Investigations on derivatives of pyrazole-4-carboxylic acid, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provide insights into their chemical structure and properties using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).
Synthesis of Novel Compounds
- Creation of Condensed Pyrazoles: Ethyl triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions, leading to the formation of various condensed pyrazoles and other complex molecules (Arbačiauskienė et al., 2011).
- Derivative Synthesis for Agriculture: Derivatives of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, such as ethyl esters, have been synthesized and applied as chemical hybridizing agents in wheat and barley (Beck et al., 1988).
Medicinal Chemistry Applications
- Synthesis of Analgesic and Anti-inflammatory Agents: Some derivatives of 1H-pyrazole-4-carboxylic acid ethyl esters have been explored for their potential as new analgesic and anti-inflammatory agents, showing promising results in medicinal chemistry research (Gokulan et al., 2012).
- Antiglaucoma Activity of Pyrazole Derivatives: Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, synthesized from ethyl pyrazole-4-carboxylate compounds, exhibited potent inhibitory effects on carbonic anhydrase isoenzymes, suggesting their use in antiglaucoma treatments (Kasımoğulları et al., 2010).
Industrial and Material Science
- Corrosion Inhibition for Steel: Pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid methyl and ethyl esters, have been evaluated as effective corrosion inhibitors for steel in hydrochloric acid, showcasing their potential industrial applications (Herrag et al., 2007).
Safety And Hazards
This compound is classified under GHS07 and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
2-ethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHDKRQCDWWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340570 | |
Record name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
400755-43-3 | |
Record name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400755-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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